![molecular formula C18H25N B1666708 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine CAS No. 184638-09-3](/img/structure/B1666708.png)
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Overview
Description
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine is a chemical compound known for its high affinity for sigma receptors. It is primarily used in the treatment of urge incontinence and pollakiuria. In radioligand binding studies, this compound has shown significant inhibitory effects on the micturition reflex, thereby increasing bladder capacity in experimental animals with normal bladder functions .
Preparation Methods
The synthetic routes and reaction conditions for 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine are not extensively detailed in publicly available sources. it is known that the compound can be synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in radioligand binding studies to investigate sigma receptor affinities.
Biology: It is used to study the micturition reflex and bladder capacity in experimental animals.
Medicine: It is investigated for its potential therapeutic effects in treating urge incontinence and pollakiuria.
Industry: It may be used in the development of new pharmaceuticals targeting sigma receptors .
Mechanism of Action
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine exerts its effects primarily through its high affinity for sigma receptors. By binding to these receptors, it produces a marked inhibitory effect on the micturition reflex, thereby increasing bladder capacity. The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that sigma receptors play a crucial role in modulating bladder function .
Comparison with Similar Compounds
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine can be compared with other compounds that target sigma receptors, such as:
Oxybutynin: Used to treat overactive bladder, it has a different mechanism of action compared to this compound.
Tolterodine: Another medication for overactive bladder, it also targets different receptors and pathways.
Solifenacin: Used for similar indications, it has a unique pharmacological profile compared to this compound.
The uniqueness of this compound lies in its specific high affinity for sigma receptors and its marked inhibitory effect on the micturition reflex .
Properties
CAS No. |
184638-09-3 |
|---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine |
InChI |
InChI=1S/C18H25N/c1-14-11-17-6-5-16(13-18(17)12-15(14)2)7-10-19-8-3-4-9-19/h11-13H,3-10H2,1-2H3 |
InChI Key |
XBBXZKVUHBAFSA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3 |
Canonical SMILES |
CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AH-9700 free base |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


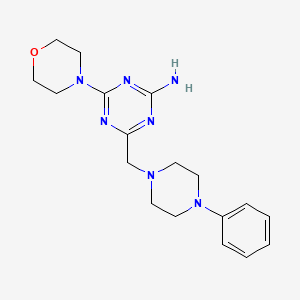
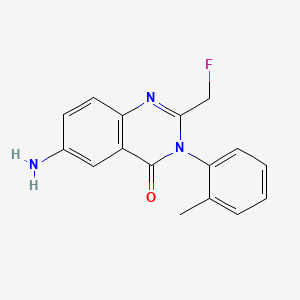
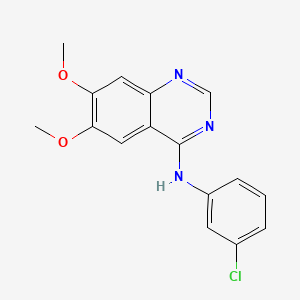
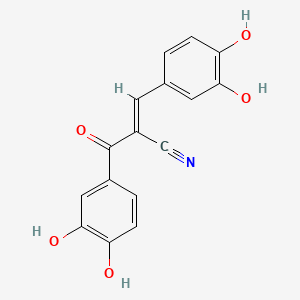
![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)
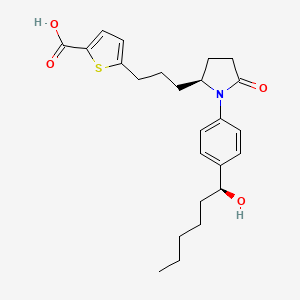

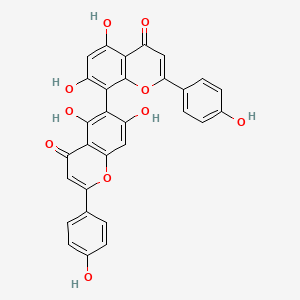
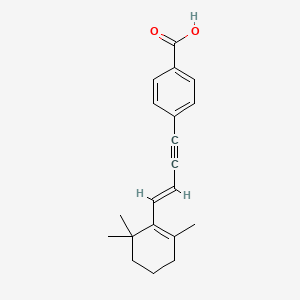
![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)
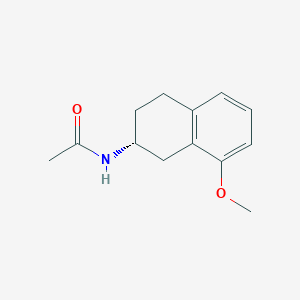
![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)

